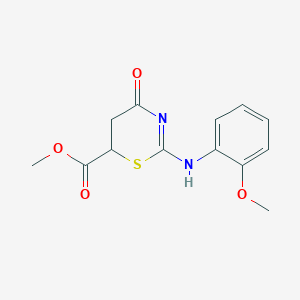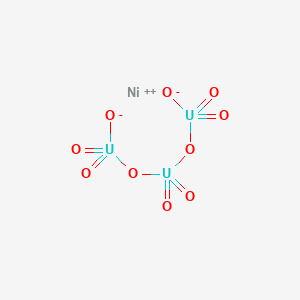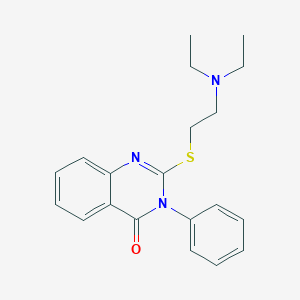
4(3H)-Quinazolinone, 2-((2-(diethylamino)ethyl)thio)-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 2-((2-(diethylamino)ethyl)thio)-3-phenyl- is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various areas of research due to its unique properties and mechanism of action. In
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone, 2-((2-(diethylamino)ethyl)thio)-3-phenyl- is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in cell growth and proliferation. This inhibition leads to the death of cancer cells and may also help to reduce the symptoms of neurological disorders.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4(3H)-Quinazolinone, 2-((2-(diethylamino)ethyl)thio)-3-phenyl- has a number of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4(3H)-Quinazolinone, 2-((2-(diethylamino)ethyl)thio)-3-phenyl- in lab experiments is its potential as a starting point for the development of new drugs. However, there are also limitations to using this compound. One limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, this compound may have limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4(3H)-Quinazolinone, 2-((2-(diethylamino)ethyl)thio)-3-phenyl-. One area of interest is in further exploring its potential as a cancer treatment. Additionally, this compound may be studied for its potential use in treating other neurological disorders. Further research is also needed to fully understand its mechanism of action and to develop more effective methods for synthesizing and using this compound in lab experiments.
In conclusion, 4(3H)-Quinazolinone, 2-((2-(diethylamino)ethyl)thio)-3-phenyl- is a chemical compound that has shown promise in various areas of scientific research. While there are still limitations to using this compound, its unique properties and mechanism of action make it a valuable starting point for the development of new drugs and treatments. Further research is needed to fully understand its potential and to develop more effective methods for using this compound in lab experiments.
Aplicaciones Científicas De Investigación
4(3H)-Quinazolinone, 2-((2-(diethylamino)ethyl)thio)-3-phenyl- has been studied for its potential use in various areas of scientific research. One area of interest is in the development of new drugs. This compound has shown potential in inhibiting the growth of cancer cells and may be used as a starting point for the development of new cancer treatments. Additionally, this compound has been studied for its potential use in treating neurological disorders such as Alzheimer's disease.
Propiedades
Número CAS |
18619-72-2 |
|---|---|
Nombre del producto |
4(3H)-Quinazolinone, 2-((2-(diethylamino)ethyl)thio)-3-phenyl- |
Fórmula molecular |
C20H23N3OS |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
2-[2-(diethylamino)ethylsulfanyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C20H23N3OS/c1-3-22(4-2)14-15-25-20-21-18-13-9-8-12-17(18)19(24)23(20)16-10-6-5-7-11-16/h5-13H,3-4,14-15H2,1-2H3 |
Clave InChI |
XOBCSDULXSVUGF-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
SMILES canónico |
CCN(CC)CCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
Otros números CAS |
18619-72-2 |
Sinónimos |
2-[[2-(Diethylamino)ethyl]thio]-3-phenylquinazolin-4(3H)-one |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

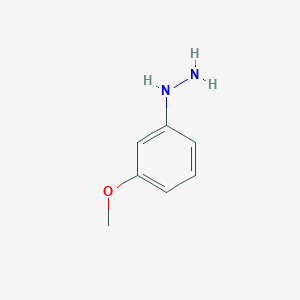
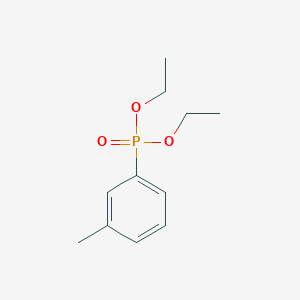
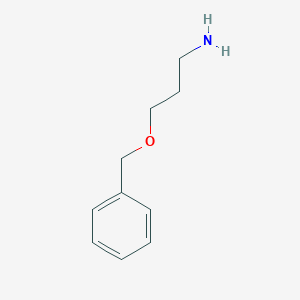
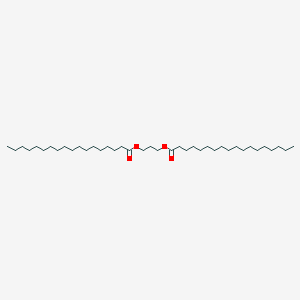


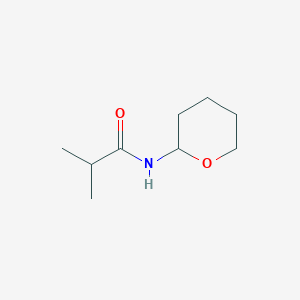
![5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B91059.png)


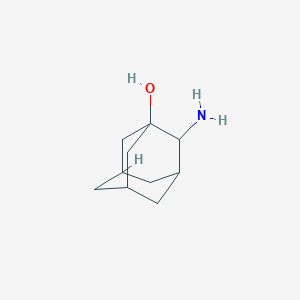
![Benzyl[2-(diethylamino)ethyl]amine](/img/structure/B91064.png)
